4-chloro-N-(2-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide
Overview
Description
4-chloro-N-(2-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H14ClN3O and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0825398 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathway Analysis
A study on a related compound, GDC-0449 (vismodegib), which shares a similar structural framework, revealed its extensive metabolism in rats and dogs. The study highlighted the unique metabolic pathway via pyridine ring opening, showcasing the compound's absorption, distribution, metabolism, and excretion profiles. Such insights can be invaluable in understanding the metabolic fate of structurally related compounds like 4-chloro-N-(2-pyridinylmethyl)-2-(1H-pyrrol-1-yl)benzamide, potentially guiding their development as therapeutic agents (Qin Yue et al., 2011).
Analytical Method Development
In the realm of pharmaceutical analysis, research on the capillary electrophoretic separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide, has been conducted. This study underscores the significance of developing precise analytical methods for quality control and purity assessment of pharmaceutical compounds, which could be applicable to compounds like this compound for ensuring their purity and efficacy in research and clinical applications (Lei Ye et al., 2012).
Crystallography and Material Science
Research into the crystal structure and characterization of various crystalline forms of compounds provides foundational knowledge for understanding their physical and chemical properties. For instance, the study on two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) offers insights into the impact of crystalline structure on the compound's stability and reactivity. Such research can inform the development of materials and drugs, including the optimization of this compound for specific applications (T. Yanagi et al., 2000).
Medicinal Chemistry and Drug Discovery
The discovery and development of novel compounds with therapeutic potential are key areas of medicinal chemistry research. Studies on compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, highlight the process of identifying and optimizing bioactive molecules. Insights from such research can guide the exploration of this compound's potential therapeutic applications, especially in the context of targeted cancer therapies (Nancy Z. Zhou et al., 2008).
Advanced Materials and Luminescence Studies
Research into the luminescent properties of compounds, such as the study on pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, can lead to the development of new materials with unique optical properties. Such studies can inform the design and synthesis of compounds like this compound for applications in optoelectronics, sensing, and imaging (A. Srivastava et al., 2017).
Properties
IUPAC Name |
4-chloro-N-(pyridin-2-ylmethyl)-2-pyrrol-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-6-7-15(16(11-13)21-9-3-4-10-21)17(22)20-12-14-5-1-2-8-19-14/h1-11H,12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZYEMYSHQBMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.